molecular formula C8H17NO2 B8450574 Ethyl (3S)-3-aminohexanoate

Ethyl (3S)-3-aminohexanoate

Cat. No.: B8450574
M. Wt: 159.23 g/mol
InChI Key: FJAZKEFQZOZJJO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Beta-Amino Acid Esters as Versatile Building Blocks

Chiral beta-amino acid esters are distinguished by the placement of their amino group on the beta-carbon, a position that imparts distinct conformational preferences and reactivity compared to their alpha-amino acid counterparts. numberanalytics.com This structural nuance makes them invaluable building blocks in the synthesis of a wide array of complex molecules. hilarispublisher.com Their incorporation into peptides, for instance, can lead to the formation of stable secondary structures and enhanced resistance to enzymatic degradation, a highly desirable trait in the development of therapeutic agents. numberanalytics.comwikipedia.orgnumberanalytics.com Furthermore, these esters serve as pivotal starting materials and intermediates in the asymmetric synthesis of other chiral molecules, highlighting their versatility and broad applicability in organic chemistry. hilarispublisher.com The presence of the ester functionality provides a convenient handle for further chemical transformations, allowing for the construction of diverse molecular frameworks.

Overview of Stereochemical Control in Organic Synthesis

Stereochemical control is a cornerstone of modern organic synthesis, addressing the three-dimensional arrangement of atoms within a molecule. numberanalytics.comrijournals.com The ability to selectively produce a specific stereoisomer is of utmost importance, as different stereoisomers of a molecule can exhibit vastly different biological activities, physical properties, and reactivities. fiveable.menumberanalytics.com In the context of pharmaceuticals, for example, one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. Therefore, the development of synthetic methods that allow for precise control over stereochemistry is a primary objective for organic chemists. fiveable.me Strategies to achieve this control include the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions, all of which are designed to influence the spatial outcome of a chemical transformation. numberanalytics.comrijournals.com A deep understanding and application of these principles are essential for the efficient and effective synthesis of complex, single-enantiomer molecules. numberanalytics.com

Historical Context of Beta-Amino Acid Synthesis Methodologies

The exploration of beta-amino acids dates back to the early 20th century, though their full potential in organic synthesis and medicinal chemistry has been more recently appreciated with the advent of advanced synthetic techniques. numberanalytics.com Early methods for the synthesis of beta-amino acids were often limited in scope and lacked stereochemical control. However, the growing recognition of their importance spurred the development of more sophisticated and enantioselective synthetic routes. hilarispublisher.com

Key historical developments include the Arndt-Eistert synthesis for the homologation of alpha-amino acids to their beta-amino acid counterparts. wikipedia.org Over the years, a variety of other methods have been established, such as Mannich-type reactions, Michael additions, and reductions of beta-enamino esters. numberanalytics.comjst.go.jp The development of catalytic asymmetric approaches has been particularly transformative, enabling the synthesis of enantiomerically pure beta-amino acids with high efficiency and selectivity. hilarispublisher.com These advancements have been crucial in making a wide range of chiral beta-amino acid esters, including Ethyl (3S)-3-aminohexanoate, more accessible for research and development.

Role of this compound within the Beta-Amino Acid Ester Class

This compound is a specific chiral beta-amino acid ester that holds significance as a building block in organic synthesis. Its structure features a six-carbon chain with an amino group at the chiral C3 position and an ethyl ester at the C1 position. This particular arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of peptidomimetics and other biologically active compounds.

The " (3S)" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its application in stereoselective synthesis. The ethyl group of the ester provides a stable yet reactive handle for further modifications, while the amino group is a key site for peptide bond formation or other derivatizations. The hexanoate (B1226103) backbone offers a lipophilic component that can influence the physical and biological properties of the final product. The strategic placement of these functionalities within a single, enantiomerically defined molecule underscores the utility of this compound as a versatile tool for the construction of intricate molecular architectures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. These properties dictate its behavior in different reaction conditions, its solubility in various solvents, and its purification characteristics.

Molecular Structure and Stereochemistry

The molecular formula for this compound is C8H17NO2. nih.gov Its structure consists of a hexanoic acid backbone with an amino group (NH2) attached to the third carbon atom (the beta-carbon). The carboxyl group is esterified with an ethanol (B145695) molecule, forming an ethyl ester.

The key feature of this molecule is its chirality, which arises from the stereocenter at the C3 position. The "(3S)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral carbon atom, as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is a critical aspect of its identity and function in asymmetric synthesis.

Tabulated Physical and Chemical Data

The following table summarizes key physical and chemical data for this compound and related compounds.

PropertyValueReference
This compound
Molecular FormulaC8H17NO2 nih.gov
Molecular Weight159.23 g/mol nih.gov
Ethyl 3-aminohexanoate hydrochloride
Molecular FormulaC8H18ClNO2 sigmaaldrich.com
Molecular Weight195.69 g/mol sigmaaldrich.com
FormSolid sigmaaldrich.com
Ethyl 3-oxohexanoate (B1246410)
Boiling Point90.00 °C @ 10.00 mm Hg thegoodscentscompany.com
Flash Point173.00 °F. TCC ( 78.33 °C. ) thegoodscentscompany.com
Specific Gravity0.97400 to 0.98000 @ 25.00 °C. thegoodscentscompany.com
Refractive Index1.41700 to 1.42700 @ 20.00 °C. thegoodscentscompany.com
Ethyl (±)-3-hydroxyhexanoate
CAS Number2305-25-1 foodb.ca
DescriptionBelongs to the class of organic compounds known as beta hydroxy acids and derivatives. foodb.ca

Synthetic Methodologies for this compound

The preparation of enantiomerically pure beta-amino esters like this compound is a topic of significant interest in organic synthesis. Various strategies have been developed to achieve this, often focusing on asymmetric catalysis and the use of chiral auxiliaries to control the stereochemical outcome.

Asymmetric Synthesis Approaches

Asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds. For beta-amino esters, several catalytic asymmetric approaches have proven effective. These often involve the hydrogenation or transfer hydrogenation of prochiral enamines or enamino esters. Chiral metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been successfully employed for this purpose. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by a bisphosphepine ligand has been shown to proceed with high yield and enantioselectivity. hilarispublisher.com

Another powerful approach is the asymmetric reduction of beta-keto esters to the corresponding beta-hydroxy esters, followed by conversion of the hydroxyl group to an amino group with retention or inversion of configuration. Biocatalytic reductions using yeast or isolated enzymes can provide high enantioselectivity in this initial reduction step.

Resolution of Racemic Mixtures

While asymmetric synthesis is often the most efficient route, classical resolution of racemic mixtures remains a viable option for obtaining single enantiomers. This can be achieved through several methods:

Diastereomeric Salt Formation: The racemic beta-amino ester can be reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the beta-amino ester can be recovered by treatment with a base.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester (the other enantiomer) from the resulting carboxylic acid.

Chiral Chromatography: This technique involves the use of a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers of a racemic mixture. google.com This method can be highly effective for both analytical and preparative-scale separations.

Specific Synthetic Routes from Precursors

The synthesis of this compound can be envisioned through several specific pathways starting from readily available precursors:

One common strategy involves the asymmetric reduction of ethyl 3-oxohexanoate. This can be accomplished using a chiral reducing agent or a catalyst to stereoselectively form ethyl (3S)-3-hydroxyhexanoate. The resulting chiral hydroxy ester can then be converted to the corresponding azide (B81097) with inversion of configuration, followed by reduction to the desired (3S)-amino ester.

Alternatively, a conjugate addition of a nitrogen nucleophile to a chiral alpha,beta-unsaturated ester can be employed. The use of a chiral amine as the nucleophile or a chiral catalyst to mediate the addition of a simpler nitrogen source (like ammonia (B1221849) or an azide) can lead to the desired enantiomer.

A rhodium-catalyzed three-component coupling reaction between an amine, an aldehyde, and ethyl bromoacetate (B1195939) has also been reported for the one-pot synthesis of chiral beta-amino esters with high diastereoselectivity. jst.go.jp Adapting this methodology could provide an efficient route to this compound.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of more complex and functionally diverse molecules. Its applications are particularly prominent in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (3S)-3-aminohexanoate

InChI

InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1

InChI Key

FJAZKEFQZOZJJO-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@H](CC(=O)OCC)N

Canonical SMILES

CCCC(CC(=O)OCC)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 3s 3 Aminohexanoate and Analogues

Asymmetric Synthesis Approaches to Chiral Beta-Amino Esters

The synthesis of enantiopure β-amino acids and their ester derivatives is a field of significant interest due to their role as key structural components in numerous biologically active compounds, including β-lactam antibiotics. acs.org The development of catalytic asymmetric methods is paramount for producing these molecules efficiently and with high stereochemical control. rsc.org Key strategies to achieve this include the stereoselective reduction of prochiral precursors and the asymmetric amination of unsaturated systems. nih.gov These approaches aim to create the stereogenic center at the β-position with high enantioselectivity.

A prevalent strategy for synthesizing chiral β-amino esters involves the asymmetric reduction of β-enamino esters. These precursors, which can be considered vinylogous amides, are generally stable and can be prepared from readily available β-keto esters. arkat-usa.orgorganic-chemistry.org The reduction of the carbon-carbon double bond of the enamine system creates the desired chiral center at the β-position. The success of this approach hinges on the ability of a chiral catalyst or reagent to control the facial selectivity of the hydride or hydrogen addition.

The asymmetric hydrogenation of β-enamino esters and their derivatives is a powerful method for producing β-amino esters with high enantiomeric purity. This transformation is typically catalyzed by complexes of transition metals such as rhodium, ruthenium, or iridium, in combination with chiral ligands. nih.govresearchgate.net

Rhodium complexes featuring chiral ferrocenyl ligands have been successfully applied to the asymmetric hydrogenation of enamine esters, achieving high enantiomeric excess (e.e.). researchgate.net For instance, the direct reduction of an enamine ester using a catalyst system derived from [Rh(COD)Cl]₂ and a chiral ferrocenyl ligand yielded the corresponding β-amino ester with 93% e.e. researchgate.net Similarly, Rh complexes with Josiphos-type ligands have proven highly effective for the direct hydrogenation of unprotected β-enamino esters and amides, affording products in high yields and enantioselectivities ranging from 93-97% e.e. nih.gov Ruthenium catalysts have also been employed for the hydrogenation of β-N-substituted enaminoesters under acidic conditions, providing the desired β-amino esters in moderate to good yields. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for β-Amino Ester Synthesis

Catalyst System Substrate Type Enantiomeric Excess (e.e.) Reference
[Rh(COD)Cl]₂ / Chiral Ferrocenyl Ligand Enamine Ester 93% researchgate.net
Rh / Josiphos-type Ligand Unprotected β-Enamino Ester 93-97% nih.gov

This table presents data from studies on analogues to illustrate the methodology's effectiveness.

Organocatalysis offers a metal-free alternative for the asymmetric reduction of β-enamino esters. These systems utilize small organic molecules as chiral catalysts to promote the enantioselective transfer of a hydride from a stoichiometric reductant, such as a Hantzsch ester or trichlorosilane (B8805176). researchgate.netresearchgate.net

One effective approach involves the use of a chiral Brønsted acid, such as a thiourea-based catalyst, to activate the enamino ester towards reduction by a Hantzsch ester. researchgate.net This methodology has been shown to be a practical route for the enantioselective reduction of β,β-disubstituted nitroalkenes, a related transformation. researchgate.net Another successful system employs chiral Lewis bases, such as N-formyl prolinol derivatives, to catalyze the reduction of β-enamino esters with trichlorosilane (HSiCl₃). researchgate.net This method has been used to reduce various β-imino esters, affording the corresponding β-amino esters in high yields and with enantioselectivities up to 85%. researchgate.net The sensitivity of these reactions to the N-substituent on the enamino ester is a notable feature, with N-aryl substituted enamines often providing the best results. researchgate.net

Table 2: Organocatalytic Reduction of β-Enamino Ester Analogues

Catalyst Reductant Substrate Type Enantiomeric Excess (e.e.) Reference
Chiral N-formyl Prolinol Derivative HSiCl₃ β-Imino Ester up to 85% researchgate.net
Chiral Thiourea (B124793) Hantzsch Ester β,β-Disubstituted Nitroalkene High researchgate.net

This table includes data from related substrates to demonstrate the potential of organocatalytic reduction.

Asymmetric amination reactions provide a direct route to chiral β-amino esters by forming the key carbon-nitrogen bond enantioselectively. These methods typically involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or the reaction of an enolate equivalent with an electrophilic nitrogen source. nih.gov

The direct asymmetric conjugate addition, or aza-Michael reaction, of an amine source to an α,β-unsaturated ester is one of the most important methods for accessing chiral β-amino acid derivatives due to the wide availability of the starting materials. nih.gov This transformation can be catalyzed by various systems.

A notable example is the copper-catalyzed hydroamination of cinnamic acid derivatives. In this method, a copper hydride (CuH) species, generated in situ and associated with a chiral ligand, adds across the double bond. The regioselectivity of this addition can be controlled by the choice of ligand, allowing for the formation of a β-copper intermediate that subsequently reacts with an electrophilic aminating reagent to furnish the enantioenriched β-amino acid derivative. nih.gov Organocatalytic approaches have also been developed. Bifunctional amine-thiourea catalysts, for example, have been used for the highly efficient asymmetric amination of cyclic β-keto esters with dialkyl azodicarboxylates, providing α-amino acid derivatives with excellent enantioselectivities (up to 96% e.e.). semanticscholar.org While this example creates a quaternary center, the principle of activating a substrate towards nucleophilic attack by a nitrogen source is central.

A robust and well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org In this approach, an achiral substrate is covalently attached to a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of β-amino esters, chiral auxiliaries such as pseudoephedrine and Evans-type oxazolidinones are commonly employed. wikipedia.orgresearchgate.net For example, pseudoephedrine can be converted into a chiral α,β-unsaturated amide. The conjugate addition of a nitrogen nucleophile to this system proceeds with high diastereoselectivity, controlled by the stereodirecting influence of the auxiliary. Subsequent removal of the pseudoephedrine group reveals the enantiomerically enriched β-amino ester. researchgate.net Similarly, Evans oxazolidinones can be attached to a carboxylic acid to form an N-acyloxazolidinone. Enolization followed by a diastereoselective reaction, such as an aldol (B89426) or alkylation reaction, sets a new stereocenter. wikipedia.orgnih.gov In the context of β-amino ester synthesis, this could involve the conjugate addition of a lithium amide to an α,β-unsaturated N-acyloxazolidinone, where the auxiliary directs the approach of the nucleophile. researchgate.net The adducts can then be converted into the target β-amino esters. researchgate.net

Table 3: Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Acid Derivatives

Chiral Auxiliary Reaction Type Key Feature Reference
Pseudoephedrine Conjugate Addition Auxiliary attached to α,β-unsaturated system directs nucleophilic attack. wikipedia.orgresearchgate.net
Oxazolidinones (Evans) Conjugate Addition Forms a chiral N-acyloxazolidinone that undergoes diastereoselective addition. wikipedia.orgnih.gov

Asymmetric Amination Reactions

Asymmetric Strecker-Type Reactions

The Strecker synthesis, first reported by Adolph Strecker, is a foundational method for producing amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.com The classic reaction involves a one-pot, three-component condensation of an aldehyde or ketone, ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed to the target amino acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

To achieve stereochemical control and generate enantiomerically pure products like Ethyl (3S)-3-aminohexanoate, asymmetric variations of the Strecker reaction are employed. These methods typically fall into two categories: using a chiral auxiliary or a chiral catalyst. wikipedia.org A chiral auxiliary, such as (S)-alpha-phenylethylamine, can be used in place of ammonia to direct the stereochemical outcome of the cyanide addition. wikipedia.org Alternatively, a chiral catalyst can be used to create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgnih.gov For the synthesis of this compound, the starting aldehyde would be hexanal. The reaction would proceed through the formation of a chiral imine or iminium ion, followed by the diastereoselective or enantioselective addition of a cyanide source. masterorganicchemistry.com Subsequent hydrolysis of the resulting nitrile and esterification would yield the final β-amino ester product.

Novel organocatalysts, such as those derived from trans-4-hydroxy-L-proline, have proven effective in catalyzing asymmetric three-component Strecker reactions, yielding α-amino nitriles in high yields and with up to 95% enantiomeric excess (ee). nih.gov

Multi-Component Reaction Sequences for Beta-Amino Ester Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. For the construction of β-amino esters, the Mannich reaction and its variations are particularly prominent. rsc.orgorganic-chemistry.org The classic Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine to form a "Mannich base". rsc.org

In the context of β-amino ester synthesis, a modern Mannich-type reaction involves an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) (as an enolate equivalent). organic-chemistry.org For instance, the synthesis of a β-amino ester can be achieved through the reaction of an aldehyde, a secondary amine, and a ketene silyl acetal, promoted by diarylborinic acid esters. organic-chemistry.org Another approach involves a one-pot, three-component reaction between an aromatic aldehyde, a β-keto ester, and a nitrile in the presence of acetyl chloride and a catalyst like cyanuric chloride to produce a β-acetamido ester. organic-chemistry.org

These reactions are valued for their atom economy and ability to rapidly build molecular complexity. rsc.org The stereoselectivity of these reactions can be controlled through the use of chiral catalysts or auxiliaries, making them suitable for synthesizing enantiomerically pure compounds like this compound.

Table 1: Synthesis of β-Aminoketones via Catalyzed Mannich Reaction This table showcases results for an analogous reaction type, demonstrating the effectiveness of multi-component strategies.

EntryAldehydeAmineCatalystYield (%)anti/syn Ratio
1BenzaldehydeAnilineOrganoantimony(III) Fluoride98%98/2
24-ChlorobenzaldehydeAnilineOrganoantimony(III) Fluoride96%97/3
34-MethoxybenzaldehydeAnilineOrganoantimony(III) Fluoride95%98/2
4BenzaldehydeCyclohexylamineOrganoantimony(III) Fluoride92%96/4

Data adapted from a study on the synthesis of β-aminoketones using organoantimony(III) halides as catalysts in water. rsc.org

Diastereoselective Synthesis through Chiral Ligand Complexation

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. This approach often involves the use of a chiral auxiliary—a pre-existing stereocenter within the substrate—to direct the formation of a new stereocenter. The auxiliary is typically removed later in the synthetic sequence.

A common method involves the conjugate addition of organocuprates to α,β-unsaturated systems containing a chiral auxiliary. For example, a chiral amine can be used to form a chiral enamine or a related intermediate. In one study, (S)-2-((2-(methoxymethyl)-1-pyrrolidinyl)-methyl)-2-cyclohexen-1-one underwent an asymmetric conjugate addition with various lithium dialkylcuprates. semanticscholar.org The presence of the chiral pyrrolidine (B122466) derivative directed the approach of the nucleophile, leading to high diastereoselectivity. Subsequent elimination of the chiral auxiliary yielded optically active 3-substituted 2-exo-methylenecyclohexanones with high enantiomeric excess. semanticscholar.org

This principle can be applied to the synthesis of this compound. A β-keto ester could be condensed with a chiral amine to form a chiral β-enamino ester. The stereocenter on the chiral amine would then direct a diastereoselective reduction of the double bond, establishing the (S)-configuration at the C3 position. The chiral auxiliary would then be hydrolyzed and removed to afford the target product.

Table 2: Asymmetric Conjugate Addition Using a Chiral Amine Auxiliary This table illustrates the principle of diastereoselective synthesis in a related system.

EntryReagent (R₂CuLi)AdditiveYield (%)ee (%)
1Me₂CuLi-7184
2Me₂CuLiZnBr₂8590
3Bu₂CuLiZnBr₂7890
4Ph₂CuLiZnBr₂56>95

Data adapted from the asymmetric synthesis of 3-substituted-2-exo-methylenecyclohexanones. semanticscholar.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com These natural building blocks, which include amino acids, sugars, terpenes, and hydroxy acids, possess inherent chirality that can be preserved and transferred throughout a synthetic sequence to create complex chiral target molecules. wikipedia.orgmdpi.comnih.gov This approach avoids the need for asymmetric catalysis or chiral resolution, often making the synthesis more direct and cost-effective, especially if the target molecule's structure is related to an abundant natural product. wikipedia.org

Derivation from Natural Product Precursors

A wide array of complex molecules has been synthesized using the chiral pool approach. For instance, L-malic acid, a cheap and abundant dicarboxylic acid found in apples, serves as a versatile chiral starting material. researchgate.net Similarly, shikimic acid is the chiral precursor used in the industrial synthesis of the anti-influenza drug Oseltamivir. numberanalytics.com Terpenes like verbenone (B1202108) and citronellal (B1669106) are also common starting points for the synthesis of other complex terpenes and pharmaceutical agents like paclitaxel. wikipedia.orgnih.gov

Amino acids themselves are a major component of the chiral pool. mdpi.com Naturally occurring α-amino acids, available in both enantiomeric forms, can be used as templates to induce asymmetry in reactions or as precursors for more complex structures. For example, L-tyrosine has been used as a starting point in the total synthesis of the dimeric alkaloid (−)-acetylaranotin. mdpi.com For the synthesis of this compound, a suitable six-carbon chiral precursor from the chiral pool could potentially be identified and chemically modified to yield the target structure.

Stereochemical Retention and Transformation Pathways

A central tenet of chiral pool synthesis is the retention of the original stereochemistry from the natural precursor. wikipedia.org The synthetic route is designed to carry the existing stereocenter through various chemical transformations without racemization. The chirality of the starting material guides the stereochemical outcome of subsequent bond-forming reactions, a process known as substrate-controlled asymmetric induction. mdpi.com

For example, in the synthesis of epothilone, the enantiopure starting material (–)-pantolactone is used to establish a key part of the final molecule's carbon skeleton and its associated stereochemistry. wikipedia.org The transformations are chosen specifically to maintain the integrity of the original chiral center. This strategy ensures that the desired enantiomer of the target molecule is produced efficiently. The pathway involves protecting the existing stereocenter, performing the necessary chemical modifications on other parts of the molecule, and finally deprotecting to reveal the final product with the desired, pre-determined stereochemistry.

Biocatalytic Synthesis Routes

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. nih.gov This approach is a cornerstone of green chemistry, as reactions are often conducted in aqueous media under mild temperature and pressure conditions. For the synthesis of chiral amines and esters, enzymes such as lipases, proteases, and transaminases are particularly valuable. mdpi.comnih.gov

Lipases are frequently used for the kinetic resolution of racemic mixtures. In the context of β-amino esters, lipases can catalyze the enantioselective acylation or hydrolysis of the ester group. A study demonstrated the use of Lipase (B570770) TL IM from Thermomyces lanuginosus to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, producing various β-amino acid esters in excellent yields within a short residence time. mdpi.com This method highlights the potential for producing compounds like this compound by reacting an appropriate amine with ethyl acrylate.

Transaminases offer another powerful biocatalytic route. They can synthesize chiral amines by transferring an amino group from an amino donor to a ketone substrate. google.com To produce this compound, a biocatalytic process could involve a transaminase to asymmetrically aminate ethyl 3-oxohexanoate (B1246410), directly yielding the desired (S)-enantiomer with high stereoselectivity.

Table 3: Lipase-Catalyzed Synthesis of β-Amino Acid Esters This table shows yields for various β-amino acid esters synthesized via a biocatalytic Michael addition, demonstrating the utility of this method.

EntryAromatic AmineAcrylateResidence Time (min)Yield (%)
1AnilineMethyl Acrylate3080.3
2AnilineEthyl Acrylate3089.1
3AnilineButyl Acrylate3095.2
44-MethylanilineEthyl Acrylate3085.4
54-MethoxyanilineEthyl Acrylate3082.3

Data adapted from a study on the continuous-flow synthesis of β-amino acid esters using Lipase TL IM. mdpi.com

Enzymatic Resolution of Racemic Precursors

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This technique relies on an enzyme that preferentially catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are particularly effective for this purpose in the context of β-amino esters, selectively hydrolyzing or acylating one enantiomer with high precision. nih.gov

For instance, lipases such as Pseudomonas cepacia lipase (PSL) and Candida antarctica lipase B (CAL-B) have been successfully used for the kinetic resolution of various β-amino acid esters through hydrolysis. mdpi.com In a typical process, the racemic ester is exposed to the lipase in an aqueous or biphasic system. The enzyme, recognizing the stereochemistry of the substrate, will selectively hydrolyze the ester group of one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) largely unreacted. mdpi.com The efficiency of this separation is quantified by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity. nih.gov This method allows for the isolation of both the desired (S)-β-amino acid and the unreacted (R)-β-amino ester, both with high enantiomeric excess (ee). mdpi.com

EnzymeSubstrate TypeReactionResultReference
Burkholderia cepacia lipase (Lipase PSIM)Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloridesHydrolysis in iPr₂O(R)-ester and (S)-acid with ≥99% ee and >48% yield mdpi.com
Pseudomonas lipase (Amano PS)Racemic amino acid estersSelective hydrolysisHigh reactivity and selectivity for L-amino acid esters nih.gov
Aspergillus terreus lipaseRacemic Ketoprofen vinyl esterHydrolysis(R)-Ketoprofen with 96% ee at 46% conversion nih.gov
Candida antarctica lipase B (CAL-B)Racemic 1,4-dihydropyridinesHydrolysisGood results depending on substrate and solvent nih.gov

Asymmetric Bioreduction of Prochiral Substrates

An alternative to resolving racemates is the asymmetric synthesis from a prochiral starting material, such as a β-keto ester. For the synthesis of this compound, the key intermediate is ethyl (3S)-3-hydroxyhexanoate, which can be produced by the highly stereoselective reduction of the prochiral ketone, ethyl 3-oxohexanoate. This reduction is effectively catalyzed by ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). mdpi.com

Screening of individual, isolated KREDs offers a more precise approach. A panel of reductases can be tested against a specific β-keto ester to identify an enzyme that provides the desired product with high diastereomeric excess (de) and enantiomeric excess (ee). acs.org This strategy has been successfully applied to a range of α-substituted and unsubstituted β-keto esters, demonstrating that it is possible to produce specific stereoisomers of the corresponding β-hydroxy esters in high optical purity. mdpi.comacs.org

BiocatalystSubstrateProduct ConfigurationKey FindingReference
Engineered S. cerevisiae (Fasp knockout)Ethyl 3-oxohexanoate (analogue)(3S)-alcoholReversal of stereoselectivity from (3R) to (3S) with >98% ee acs.org
Ketoreductases from K. pneumoniae2-substituted ethyl 3-oxobutyratessyn-β-hydroxy estersRemarkable stereocontrol with de >99% and ee >99% researchgate.net
Overexpressed Yeast Reductases in E. coliEthyl 2-chloroacetoacetatesyn-(2R,3S)-alcoholEnabled multigram-scale synthesis with high purity acs.org
Engineered Exiguobacterium sp. KREDBulky α-amino-β-keto esterssyn-(2S,3R)-amino alcoholsMutant M30 achieved >99% dr, >99% de, and >99% conversion rsc.orgresearchgate.net

Transaminase-Mediated Amination of Beta-Keto Esters

Transaminases (TAs), specifically ω-transaminases (ω-TAs), offer a direct and highly attractive route for the asymmetric synthesis of β-amino esters from their corresponding β-keto esters. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a suitable donor (like isopropylamine (B41738) or an amino acid) to the ketone group of the β-keto ester, establishing the chiral amine center in a single step. nih.govfrontiersin.org

The reaction can be applied for asymmetric synthesis from a prochiral substrate, directly yielding the enantiopure β-amino ester. nih.gov However, wild-type ω-TAs often exhibit limited activity towards bulky substrates, such as β-keto esters with substituents larger than a methyl group, due to steric constraints within the enzyme's active site. researchgate.net To address this, enzyme engineering is frequently employed to expand the substrate scope. researchgate.netresearchgate.net In some cases, a one-pot, two-step cascade is used where a lipase first hydrolyzes a thermodynamically stable β-keto ester to a more reactive, albeit unstable, β-keto acid, which is then aminated by the transaminase. nih.govresearchgate.net

Enzyme SystemSubstrateAmine DonorKey OutcomeReference
ω-Transaminase Variantsβ-Keto esters (1a-e)(S)-α-phenylethylamineSynthesis of chiral bulky β-amino esters with high ee and yield researchgate.net
Lipase and ω-Transaminase CascadeAromatic β-keto estersNot specifiedOvercame instability of β-keto acid intermediate to enhance β-amino acid production nih.govresearchgate.net
Engineered (R)-selective ATA from Aspergillus fumigatusAcetophenoneD-AlaninepH optimum shifted from 8.5 to 7.5, improving performance in cascades researchgate.netnih.gov
Wild-type ω-TransaminasesVarious ketonesVarious aminesLimited by steric hindrance for bulky substrates, motivating engineering efforts researchgate.net

Lipase-Catalyzed Transesterification for Ethyl Ester Formation

Lipases are exceptionally versatile enzymes that can catalyze not only hydrolysis but also esterification and transesterification reactions, particularly in non-aqueous media. tandfonline.comresearchgate.net While in water, the reaction equilibrium favors hydrolysis, in organic solvents with low water activity, lipases can efficiently synthesize esters. researchgate.net This makes them ideal for producing this compound from its corresponding carboxylic acid (esterification) or from another ester, such as a methyl or vinyl ester (transesterification). nih.govmdpi.com

The reaction mechanism for transesterification, such as acidolysis, often follows a Ping-Pong Bi-Bi model where the enzyme first binds with one substrate (e.g., an ester) to form an acyl-enzyme intermediate, which then reacts with the second substrate (e.g., an acid) to form the final product. nih.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous resin), are widely used because they offer enhanced stability, reusability, and ease of separation from the reaction mixture. mdpi.comresearchgate.net The choice of solvent, temperature, and substrate molar ratio are critical parameters that must be optimized to achieve high conversion yields. mdpi.com

EnzymeReaction TypeSubstratesKey FindingReference
Novozym® 435 (C. antarctica lipase B)EsterificationDHA and ethanol (B145695)High yield of 88% for DHA ethyl ester synthesis after 24 hours mdpi.com
Candida rugosa lipaseTransesterification (Acidolysis)Ethyl caprate and butyric acidReaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid substrate nih.gov
Lipozyme TL IM (Thermomyces lanuginosus)TransesterificationRice bran acid oil and ethanolAchieved a maximum yield of 92% in a packed-bed reactor over 4 hours researchgate.net
Various LipasesEsterification / TransesterificationSugars and fatty acidsEffective for synthesizing sugar esters in non-aqueous media like tert-butyl alcohol or ionic liquids nih.govresearchgate.net

Directed Evolution and Enzyme Engineering for Enhanced Selectivity

While wild-type enzymes provide excellent starting points for biocatalysis, their properties are often not optimal for industrial applications involving non-natural substrates. Directed evolution and rational protein engineering are powerful tools used to tailor enzymes with enhanced activity, stability, and, crucially, selectivity. researchgate.nettandfonline.comnih.gov These techniques are particularly relevant for the synthesis of chiral compounds like this compound.

For ketoreductases (KREDs), engineering efforts often focus on improving stereoselectivity for the reduction of β-keto esters. By analyzing the enzyme's crystal structure with a docked substrate, researchers can identify key amino acid residues in the active site that control substrate binding and orientation. rsc.org Mutating these residues can lead to variants with dramatically improved activity and selectivity. For example, structure-guided evolution of a KRED from Exiguobacterium sp. F42 generated a mutant with nine mutations (M30) that exhibited excellent stereoselectivity (>99% de, >99% ee) and high conversion for bulky α-amino-β-keto esters. researchgate.netrsc.org

Similarly, transaminases (TAs) are frequently engineered to overcome their limitations with bulky substrates. The active site of a TA is often described as having a "large" and a "small" binding pocket, which accommodate the two substituents of the ketone substrate. researchgate.net For substrates like ethyl 3-oxohexanoate, the ethyl group may not fit well into the small pocket of many wild-type enzymes. Rational design can be used to mutate residues in these pockets to relieve steric hindrance, thereby increasing catalytic efficiency (kcat/KM) by hundreds-fold without compromising stereoselectivity. rsc.org

Enzyme TypeEngineering GoalMethodResultReference
Ketoreductase (WTEA)Improve activity and selectivity for bulky α-amino β-keto estersStructure-guided rational directed evolutionVariant M30 showed >99% dr, >99% de, and >99% conversion rsc.orgresearchgate.net
(S)-selective ω-Transaminase (BPTA)Enhance efficiency for ketones with substituents larger than methylRational engineering of the large binding pocket470-fold improvement in catalytic efficiency (kcat/KM) and conversion from 1.3% to 94.4% rsc.org
(R)-selective TransaminaseShift pH optimum for cascade reactionsRational design based on structure alignmentpH optimum shifted from 8.5 to 7.5 with 2x higher activity at the new pH researchgate.netnih.gov
Threonine AldolasesImprove diastereoselectivity for β-hydroxy-α-amino acid synthesisDirected evolution and gene miningDiscovery and creation of novel variants with exceptional catalytic properties for C-C bond formation tandfonline.comtandfonline.comnih.gov

Solid-Phase Synthesis Adaptations for Beta-Amino Esters

Solid-phase synthesis, most notably solid-phase peptide synthesis (SPPS), is a cornerstone technique for the assembly of oligomers like peptides. powdersystems.comwikipedia.org The core principle involves covalently attaching the first building block to an insoluble polymeric support (a resin) and then sequentially adding subsequent units. bachem.com Because the growing molecule is anchored to the solid phase, excess reagents and by-products from each reaction step can be easily removed by simple filtration and washing, dramatically simplifying purification. wikipedia.org This methodology can be adapted for the synthesis of molecules other than peptides, including those containing β-amino acid residues. nih.gov

The synthesis of a peptide or a small molecule containing a β-amino ester on a solid support follows the same iterative cycle of deprotection, coupling, and washing steps used in standard SPPS. bachem.comnih.gov The β-amino acid, with its amino group protected (commonly with Fmoc), is coupled to the growing chain. After the full sequence is assembled, the final molecule is cleaved from the solid support. powdersystems.com

Linker Chemistries for Immobilization

The connection between the first building block and the solid support is mediated by a chemical "linker" or "handle". thieme-connect.com The choice of linker is critical as it must be stable to all the reaction conditions used during the synthesis (e.g., Fmoc deprotection with base, peptide coupling) but must be selectively cleavable at the end of the process to release the final product into solution. thieme-connect.com A wide variety of linkers have been developed, offering an array of cleavage strategies that enhance the versatility of solid-phase synthesis.

Acid-Labile Linkers: This is the most common class of linkers used in Fmoc-based SPPS. The Wang linker and the Sasrin linker are classic examples, where the initial amino acid is attached via a benzylic ester bond. thieme-connect.com The lability of this bond to acid is modulated by the presence of electron-donating groups on the aromatic ring. A Wang resin requires moderately strong acid (e.g., 50% trifluoroacetic acid, TFA) for cleavage, which releases the final product with a free carboxylic acid C-terminus. The hyper-acid-sensitive Sasrin linker can be cleaved under very mild conditions (e.g., 1% TFA). thieme-connect.com

Photolabile Linkers: These linkers offer an orthogonal cleavage strategy, as they are stable to most chemical reagents but can be broken by irradiation with light of a specific wavelength (e.g., UV light). dtu.dk This allows for the release of the target molecule under very mild, neutral conditions, which is advantageous for sensitive compounds. An example is the o-nitrobenzyloxy linker, which can release the product without the need for any chemical reagents. dtu.dk

Safety-Catch Linkers: A safety-catch linker is stable under the conditions of both its attachment and subsequent synthetic modifications. It must first be "activated" in a separate chemical step before it becomes labile to cleavage. nih.gov For example, a thioether-based linker is stable to both acidic and basic conditions used in Fmoc or Boc synthesis. mdpi.com After the synthesis is complete, the thioether is oxidized to a sulfone. This electron-withdrawing sulfone group activates the C-terminal ester bond, making it susceptible to cleavage via β-elimination with a mild base, releasing the final product. nih.govmdpi.com

Linker TypeLinker ExampleAttachment BondCleavage ConditionKey FeatureReference
Acid-LabileWang ResinBenzylic Ester50% Trifluoroacetic Acid (TFA)Standard linker for Fmoc SPPS, releases a C-terminal acid. thieme-connect.com
Hyper Acid-LabileSasrin ResinBenzylic Ester1% Trifluoroacetic Acid (TFA)Allows for very mild acid cleavage, protecting acid-sensitive groups. thieme-connect.com
Photolabileo-NitrobenzylBenzyloxy EsterUV Irradiation (~350 nm)Orthogonal cleavage under neutral conditions without chemical reagents. dtu.dk
Safety-CatchThioether/SulfoneThioethyl Ester1. Oxidation (e.g., with mCPBA) 2. Base (e.g., secondary amine)Two-step cleavage provides high stability during synthesis. nih.govmdpi.com

Sequential Coupling and Cleavage Protocols

A prominent and reliable strategy for the asymmetric synthesis of β-amino esters like this compound involves a sequential process of coupling an achiral precursor to a chiral auxiliary, followed by a diastereoselective reaction and subsequent cleavage of the auxiliary. This approach effectively transfers the chirality of the auxiliary to the final product.

One of the most well-established methods utilizes Evans-type oxazolidinone auxiliaries . wikipedia.orgyoutube.com These auxiliaries are typically derived from readily available and optically pure amino alcohols. nih.gov The general sequence begins with the acylation of the chiral oxazolidinone with a pro-chiral acid derivative, in this case, a derivative of hexanoic acid. This coupling step forms an N-acyl oxazolidinone. The subsequent key step is the diastereoselective introduction of the amino group or a precursor. This is often achieved through an electrophilic amination of the corresponding enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereocenter. youtube.com Finally, the chiral auxiliary is cleaved from the product, often under mild hydrolytic acs.orgwilliams.edu or reductive conditions, to yield the enantiomerically enriched β-amino ester and recover the auxiliary for potential reuse. santiago-lab.com

Table 1: Representative Sequential Coupling and Cleavage Protocol using an Evans Auxiliary

StepDescriptionReagents and ConditionsKey Intermediate/Product
1. CouplingAcylation of the chiral oxazolidinone with a hexanoyl derivative.Hexanoyl chloride, Base (e.g., n-BuLi or Et3N), THFN-hexanoyl-oxazolidinone
2. Diastereoselective AminationFormation of the enolate followed by reaction with an electrophilic amine source.LDA or NaHMDS, then an electrophilic aminating agent (e.g., a diazo compound). acs.orgN-(3-aminohexanoyl)-oxazolidinone
3. CleavageRemoval of the chiral auxiliary to afford the final product.LiOH/H2O2 or other mild hydrolytic/reductive methods. acs.orgThis compound

Another powerful sequential protocol employs chiral N-tert-butanesulfinyl imines . nih.govresearchgate.net This method involves the condensation of an aldehyde (in this case, propanal) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile, such as an ethyl Grignard reagent or an ethyl-containing enolate, to the imine C=N double bond establishes the stereocenter at the C3 position. The chiral sulfinyl group directs the approach of the nucleophile. researchgate.net The resulting sulfinamide can then be cleaved under acidic conditions to reveal the free amine, which is subsequently esterified to yield this compound. The stereochemical outcome of the nucleophilic addition is highly predictable and depends on the stereochemistry of the starting sulfinamide. nih.gov

Table 2: Representative Sequential Coupling and Cleavage Protocol using a Sulfinyl Imine Auxiliary

StepDescriptionReagents and ConditionsKey Intermediate/Product
1. CouplingCondensation of propanal with (R)- or (S)-tert-butanesulfinamide.Ti(OEt)4, THFChiral N-propanoyl-tert-butanesulfinyl imine
2. Diastereoselective AdditionAddition of an ethyl nucleophile to the imine.Ethylmagnesium bromide or other ethyl organometallic reagents.N-tert-butanesulfinyl-3-aminohexane derivative
3. Cleavage and EsterificationRemoval of the sulfinyl group and subsequent esterification.HCl in an appropriate solvent, followed by reaction with ethanol under esterification conditions.This compound

Mechanistic Principles in the Stereocontrol of this compound Synthesis

The high degree of stereocontrol achieved in the synthesis of this compound via sequential coupling and cleavage protocols is rooted in well-understood mechanistic principles. The chiral auxiliary plays a pivotal role in creating a diastereotopic environment that energetically favors the formation of one diastereomer over the other.

In the case of Evans oxazolidinone auxiliaries , the stereoselectivity of the amination step is governed by the formation of a rigid, chelated transition state. youtube.com The enolate, formed by deprotonation of the N-acyl oxazolidinone, coordinates to a metal cation (typically lithium from LDA). The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the planar enolate. wikipedia.org Consequently, the electrophilic aminating reagent can only approach from the less sterically hindered face, leading to a highly diastereoselective reaction. The Zimmerman-Traxler model is often invoked to rationalize the observed stereochemistry in related aldol reactions, and similar principles of minimizing steric interactions in a chair-like transition state apply here. youtube.com

For syntheses employing chiral N-tert-butanesulfinyl imines , the stereocontrol arises from a different, yet equally effective, mechanistic model. The diastereoselective addition of a nucleophile is generally explained by a six-membered chair-like transition state. researchgate.netnih.gov In this model, the metal cation of the nucleophilic reagent chelates to both the nitrogen atom of the imine and the oxygen atom of the sulfinyl group. To minimize steric repulsion, the bulky tert-butyl group of the sulfinyl moiety orients itself in a pseudo-equatorial position. This arrangement forces the substituent on the imine carbon into a specific orientation, thereby exposing one face of the C=N double bond to nucleophilic attack. The nucleophile then preferentially adds from the less hindered direction, resulting in high diastereoselectivity. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide dictates which face of the imine is more accessible, allowing for the synthesis of either enantiomer of the final product.

The stereochemical integrity of the newly formed chiral center is maintained during the cleavage step. The conditions for removing the auxiliary are chosen to be mild enough to avoid racemization of the product. For instance, the hydrolytic cleavage of Evans auxiliaries with lithium hydroperoxide proceeds with high chemoselectivity for the exocyclic amide bond, leaving the stereocenter untouched. publish.csiro.aupublish.csiro.au Similarly, the acidic cleavage of the N-sulfinyl group occurs without compromising the stereochemistry at the adjacent carbon.

Reactivity Profiles and Derivatization Strategies of Ethyl 3s 3 Aminohexanoate

Reactions Involving the Amine Functionality

The primary amine group in Ethyl (3S)-3-aminohexanoate serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Acylation and Amide Bond Formation

The acylation of the primary amine to form an amide bond is a fundamental transformation. This reaction is crucial for incorporating the 3-aminohexanoate moiety into peptide chains or for the synthesis of various N-acyl derivatives. The reaction typically involves the treatment of this compound with an activated carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or an acid activated in situ with a coupling agent. organic-chemistry.orgscribd.com The general transformation is depicted below:

Reaction Scheme:

R-CO-X + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt → R-CO-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt + HX (where X is a leaving group, such as Cl, or part of a coupling agent)

The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. organic-chemistry.org For instance, the use of acyl chlorides often requires the presence of a base to neutralize the HCl byproduct. scribd.com Alternatively, peptide coupling reagents offer a milder approach, minimizing side reactions and preserving stereochemical integrity. nih.gov

Acylating AgentTypical ConditionsReference
Acyl ChloridesBase (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM, THF) scribd.com
Acid AnhydridesOften requires heating or a catalyst organic-chemistry.org
Carboxylic Acids + Coupling Agentse.g., EDC, DCC, HATU with a base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF, NMP) nih.govnih.gov

In multi-step syntheses, the protection of the amine functionality is often necessary to prevent unwanted side reactions. A variety of protecting groups can be installed on the nitrogen atom of this compound. The choice of the protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Common N-protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). The introduction of these groups is typically achieved by reacting this compound with the corresponding activated carbonate, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl).

Protecting GroupReagent for IntroductionDeprotection ConditionsReference
BocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA in DCM) sigmaaldrich.com
CbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C) sigmaaldrich.com
Fmoc9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Mild base (e.g., 20% piperidine (B6355638) in DMF) sigmaaldrich.com

Alkylation and Reductive Amination

The nitrogen atom of this compound can be alkylated to introduce new carbon substituents. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.org

A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgyoutube.com

Reaction Scheme:

R'CHO + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt ⇌ R'CH=N-(CH₂)₂-CH(CH₂CH₃)-COOEt + H₂O

R'CH=N-(CH₂)₂-CH(CH₂CH₃)-COOEt + [H] → R'CH₂-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the iminium ion over the carbonyl starting material. masterorganicchemistry.com

Carbonyl CompoundReducing AgentTypical SolventReference
AldehydesNaBH(OAc)₃, NaBH₃CNDichloromethane (DCM), Methanol (MeOH) masterorganicchemistry.comorganic-chemistry.org
KetonesNaBH₃CN, H₂/Pd-CMethanol (MeOH), Ethanol (B145695) (EtOH) organic-chemistry.orgnih.gov

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound can react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These functional groups are prevalent in many biologically active molecules and can act as hydrogen bond donors and acceptors.

The reaction is typically a straightforward addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. ias.ac.innih.gov

Reaction Scheme (Urea):

R'-N=C=O + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt → R'-NH-CO-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt

Reaction Scheme (Thiourea):

R'-N=C=S + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt → R'-NH-CS-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt

These reactions are generally high-yielding and can be performed under mild conditions in a variety of solvents. organic-chemistry.orgrsc.org

ReagentProductSolventReference
IsocyanateUreaTHF, DMF ias.ac.innih.gov
IsothiocyanateThioureaEthanol, Water organic-chemistry.orgresearchgate.net

Condensation Reactions for Schiff Base Formation

The primary amine of this compound can undergo condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgnih.gov This reversible reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

Reaction Scheme:

R'R''C=O + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt ⇌ R'R''C=N-(CH₂)₂-CH(CH₂CH₃)-COOEt + H₂O

The formation of Schiff bases is often catalyzed by acid or base and may require the removal of water to drive the equilibrium towards the product. researchgate.net These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines as seen in reductive amination. nih.gov

Carbonyl CompoundCatalystConditionsReference
Aromatic AldehydesAcetic AcidReflux in ethanol or methanol nih.govresearchgate.net
Aliphatic Ketonesp-Toluenesulfonic acidAzeotropic removal of water (e.g., with a Dean-Stark trap) wikipedia.orgnih.gov

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution. The reactivity of the ester allows for its conversion into other functional groups, such as carboxylic acids, amides, or other esters.

One of the most common reactions of the ester is its hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via the attack of a hydroxide (B78521) ion on the ester carbonyl.

Reaction Scheme (Saponification):

H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt + OH⁻ → H₂N-(CH₂)₂-CH(CH₂CH₃)-COO⁻ + EtOH

Enzymatic hydrolysis or acylation using lipases can also be employed, offering a high degree of selectivity and mild reaction conditions. researchgate.net For instance, lipase-catalyzed transesterification can be used to exchange the ethyl group for another alkyl group.

ReactionReagentsConditions
SaponificationNaOH or KOH in H₂O/EtOHRoom temperature or gentle heating
Acid-catalyzed hydrolysisH₂SO₄ or HCl in H₂OReflux
TransesterificationR'OH, acid or base catalystVaries with alcohol and catalyst
Enzymatic Hydrolysis/AcylationLipase (B570770) (e.g., Candida antarctica lipase B)Organic solvent (e.g., TBME) or solvent-free

Transesterification Reactions

Transesterification is a fundamental process for modifying the ester group of this compound, allowing the exchange of the ethyl group for other alkyl or aryl moieties. This transformation is typically catalyzed and can be driven to completion by using the desired alcohol as a solvent or by removing the ethanol byproduct. masterorganicchemistry.com The selective transesterification of β-amino esters over other ester types is possible, often proceeding through an enol or acylketene intermediate. nih.gov A variety of catalytic systems can be employed, including acid, base, and organocatalysts, with the choice depending on the substrate's functional group tolerance. masterorganicchemistry.comnih.gov

Key catalytic strategies applicable to this compound include:

Acid Catalysis : Protic acids (e.g., H₂SO₄) or Lewis acids are common catalysts. These reactions generally require anhydrous conditions to prevent competitive hydrolysis of the ester. nih.gov

Base Catalysis : Alkoxides, such as sodium ethoxide (NaOEt), are effective for transesterification under basic conditions. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition-elimination mechanism.

Organocatalysis : N-Heterocyclic carbenes (NHCs) and 4-dimethylaminopyridine (B28879) (DMAP) have emerged as powerful organocatalysts for transesterification, offering mild reaction conditions and high functional group tolerance. organic-chemistry.org

Table 1: Catalytic Systems for Transesterification of Esters
Catalyst TypeExample CatalystTypical ConditionsReference
AcidSulfuric Acid (H₂SO₄), Silica (B1680970) ChlorideAnhydrous alcohol (solvent), heat nih.govorganic-chemistry.org
BaseSodium Alkoxide (e.g., NaOMe)Corresponding alcohol (solvent) masterorganicchemistry.com
OrganocatalystN-Heterocyclic Carbene (NHC), 4-DMAPToluene or other organic solvent, often at room temperature nih.govorganic-chemistry.org
Metal CatalystTetranuclear Zinc Cluster, Y₅(OiPr)₁₃OSolvent-free or organic solvent (e.g., THF) organic-chemistry.org

Hydrolysis to the Free Acid and Amidation

Hydrolysis: The ethyl ester of this compound can be readily hydrolyzed to the corresponding free carboxylic acid, (3S)-3-aminohexanoic acid, under either acidic or basic conditions. sigmaaldrich.comsigmaaldrich.com Standard procedures involve heating the ester with an aqueous acid solution (e.g., 6 M HCl) or a base like sodium hydroxide. sigmaaldrich.comrsc.org This transformation is a critical step for subsequent reactions involving the carboxylic acid functionality, such as amidation or certain cyclization pathways.

Amidation: The formation of an amide bond is a crucial transformation. This can be achieved either by converting the ester to the free acid first, followed by coupling with an amine, or through direct amidation of the ester.

Amidation of the Free Acid: Following hydrolysis, (3S)-3-aminohexanoic acid can be coupled with various amines using standard peptide coupling reagents or via direct amidation methods. A notable protecting-group-free method utilizes borate (B1201080) esters like B(OCH₂CF₃)₃, which facilitates the direct formation of amides from unprotected amino acids. rsc.org

Direct Amidation of the Ester: More atom-economical methods involve the direct conversion of the ester to an amide. Base-promoted direct amidation is a powerful technique for this purpose. rsc.org For instance, the reaction of esters with amino alcohols can be catalyzed by an organobase, proceeding through an initial transesterification followed by an intramolecular rearrangement. acs.org Boronic acid catalysts have also been shown to be effective for the direct amidation of β-amino esters. researchgate.netresearchgate.net

Reduction to Alcohols and Subsequent Transformations

The ester functionality of this compound can be reduced to a primary alcohol, yielding the chiral amino alcohol (3S)-3-aminohexan-1-ol. uni.lunih.gov This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.org

The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄). harvard.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. harvard.edu The mechanism involves two successive additions of a hydride ion to the carbonyl carbon. chemistrysteps.com

Table 2: Reagents for the Reduction of Esters to Alcohols
ReagentAbbreviationTypical ConditionsSelectivityReference
Lithium Aluminum HydrideLiAlH₄Anhydrous Ether or THF, followed by aqueous workupPowerful, non-selective; reduces esters, acids, amides, ketones, aldehydes libretexts.orgharvard.edumasterorganicchemistry.com
Sodium BorohydrideNaBH₄Protic solvents (e.g., MeOH, EtOH)Generally does not reduce esters or carboxylic acids libretexts.orgyoutube.com
Lithium BorohydrideLiBH₄Ether or THFMore reactive than NaBH₄; can reduce esters harvard.edu

The resulting (3S)-3-aminohexan-1-ol is a valuable chiral building block. Its bifunctional nature (amine and hydroxyl group) allows for subsequent transformations into various complex molecules, including nitrogen-containing heterocycles. nih.gov

Intramolecular Cyclization Pathways for Heterocycle Formation

The dual functionality of this compound and its derivatives makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization.

Formation of Beta-Lactams and Related Cyclic Amides

As a β-amino ester, this compound is structurally primed for cyclization to form a β-lactam (azetidin-2-one), a four-membered cyclic amide ring that is the core structure of many important antibiotics. wikipedia.org The cyclization typically involves the formation of an amide bond between the nitrogen atom and the carbonyl carbon of the ester or the corresponding carboxylic acid.

Several synthetic strategies can be employed:

Base-Promoted Cyclization of β-Amino Esters: Treatment of a β-amino ester with a suitable base can induce intramolecular cyclization. Grignard reagents, for example, can be used to promote the cyclization of β-amino esters to their corresponding β-lactams. wikipedia.org

Cyclization of the Free Amino Acid: Hydrolysis of the ester to (3S)-3-aminohexanoic acid provides a direct precursor for lactamization. wikipedia.org This intramolecular condensation can be promoted by coupling agents used in peptide synthesis.

Ester Enolate-Imine Cyclocondensation: More complex, stereoselective methods involve the reaction of chiral ester enolates with imines. nih.gov Intramolecular versions of this reaction, starting from ω-imino-esters, are powerful tools for creating polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov

The resulting product from the direct cyclization of this compound would be 4-propyl-azetidin-2-one.

Synthesis of Nitrogen-Containing Heterocycles

Beyond β-lactams, the scaffold of this compound can be elaborated to synthesize other nitrogen-containing heterocycles. gcms.cz The strategy often involves initial modification of the ester or amine group followed by a cyclization step.

For example, the reduction product, (3S)-3-aminohexan-1-ol, can serve as a precursor for substituted piperidines. Synthetic routes to 3-amino substituted piperidines have been developed from amino acid precursors like L-glutamic acid, involving steps such as reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an amine. researchgate.net A similar multi-step strategy could be envisioned starting from (3S)-3-aminohexan-1-ol to access 5-propyl-piperidine derivatives. The intramolecular cyclization of amides bearing an alkene group via hydride transfer is another method to form piperidines. nih.gov

Furthermore, derivatization of the β-amino acid scaffold can lead to precursors for other heterocyclic systems, such as pyridazinones, through condensation reactions with dicarbonyl compounds or their equivalents. mdpi.com

Development of Novel Derivatization Reagents for Analytical and Synthetic Utility

For analytical purposes, particularly in chromatography, derivatization is often necessary to enhance the volatility, thermal stability, or detector response of analytes like this compound. gcms.czresearchgate.net The primary amine is the most common site for derivatization, although the ester can also be targeted. Pre-column derivatization is widely used for HPLC analysis of amino acids and amines. sigmaaldrich.comcreative-proteomics.comnih.gov

Common derivatization strategies applicable to this compound include:

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) react with the primary amine to form stable and volatile trifluoroacetamides, which are ideal for analysis by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD). gcms.cz

Reaction with Chloroformates: 9-fluorenylmethylchloroformate (FMOC-Cl) reacts with primary and secondary amines to yield highly fluorescent derivatives, enabling sensitive detection in HPLC. researchgate.netlibretexts.org

Labeling with Fluorescent Tags: o-Phthalaldehyde (OPA), in the presence of a thiol, reacts specifically with primary amines to form fluorescent isoindole derivatives, a very common method for automated pre-column derivatization in HPLC systems. libretexts.orgnih.govyoutube.com Dansyl chloride is another classic reagent that forms stable, fluorescent sulfonamides. creative-proteomics.com

Silylation: For GC analysis, silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the primary amine into a less polar trimethylsilyl (B98337) derivative, improving chromatographic behavior. fujifilm.com

Table 3: Selected Derivatization Reagents for Analytical Utility
ReagentAbbreviationTarget Group(s)Analytical MethodReference
o-Phthalaldehyde / ThiolOPAPrimary AminesHPLC-Fluorescence nih.govlibretexts.orgnih.gov
9-FluorenylmethylchloroformateFMOC-ClPrimary & Secondary AminesHPLC-Fluorescence/UV researchgate.netlibretexts.org
Dansyl ChlorideDns-ClPrimary & Secondary Amines, PhenolsHPLC-Fluorescence/UV creative-proteomics.com
Trifluoroacetic AnhydrideTFAAAmines, Alcohols, PhenolsGC-FID/ECD gcms.cz
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAAmines, Amides, Alcohols, Carboxylic AcidsGC-MS/FID fujifilm.com
Benzoyl Chloride-Primary & Secondary Amines, AlcoholsHPLC-MS/MS libretexts.org

Applications of Ethyl 3s 3 Aminohexanoate As a Key Synthetic Building Block

Precursor for Chiral Building Blocks

Ethyl (3S)-3-aminohexanoate serves as a versatile starting material for the synthesis of other valuable chiral building blocks. The amino and ester functionalities can be selectively modified to introduce a wide range of other chemical groups. For example, the amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This flexibility allows for the creation of a diverse library of chiral molecules from a single, readily accessible precursor. The inherent chirality of this compound is transferred to these new molecules, making it an efficient tool for introducing stereochemical complexity.

Role in the Synthesis of Beta-Peptides and Peptidomimetics

One of the most significant applications of this compound is in the synthesis of beta-peptides and peptidomimetics. wikipedia.org Beta-peptides are polymers of beta-amino acids that can fold into stable secondary structures, similar to the alpha-helices and beta-sheets found in natural proteins. hilarispublisher.com However, because they are constructed from non-natural amino acids, beta-peptides are often resistant to degradation by proteases, the enzymes that break down natural peptides and proteins. wikipedia.orgnumberanalytics.com This proteolytic stability is a major advantage in the development of peptide-based drugs. wikipedia.org

Application in the Synthesis of Biologically Active Molecules

The structural motif of beta-amino acids is found in a number of biologically active natural products. nih.govrsc.org Consequently, chiral beta-amino acid esters like this compound are valuable intermediates in the total synthesis of these complex molecules and their analogues. By providing a pre-formed chiral center and versatile functional groups, this building block can significantly simplify the synthetic route to these target molecules.

Furthermore, the incorporation of this compound into novel synthetic compounds is a common strategy in drug discovery programs. numberanalytics.com Its presence can impart favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. The specific stereochemistry and the nature of the side chain are critical for optimizing the interaction of the final molecule with its biological target, such as an enzyme or a receptor. The ability to synthesize a wide range of analogues by modifying the this compound core allows for a systematic exploration of the structure-activity relationship (SAR) of a new class of potential therapeutic agents.

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation of Ethyl 3s 3 Aminohexanoate

Spectroscopic Characterization Techniques

The definitive structural and stereochemical assignment of Ethyl (3S)-3-aminohexanoate relies on a suite of sophisticated spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive analysis of the molecule's connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure and stereochemistry of this compound in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced techniques are necessary for an unambiguous assignment.

For this compound, the expected ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of similar β-amino esters. The proton and carbon atoms are numbered as follows for clarity in the data tables:

Structure of this compound with Atom Numbering:

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H8 1.25 t 7.1 3H
H6 0.92 t 7.4 3H
H5 1.35-1.45 m - 2H
H4 1.48-1.58 m - 2H
H2 2.45 d 6.5 2H
H3 3.10-3.20 m - 1H
H7 4.12 q 7.1 2H

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm)
C1 172.5
C7 60.5
C3 49.0
C2 41.0
C4 36.5
C5 20.0
C8 14.2

To confirm the atomic connectivity and spatial relationships within this compound, a variety of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H3 and the adjacent protons on C2 and C4, as well as between the ethyl group protons (H7 and H8) and the propyl chain protons (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. sigmaaldrich.com It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.15 ppm (H3) would show a cross-peak with the carbon signal at ~49.0 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. sigmaaldrich.comnih.gov For example, the protons of the ethyl ester (H7) would show a correlation to the carbonyl carbon (C1), and the protons on C2 would also show a correlation to C1, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the through-space proximity of protons, which can help in conformational analysis.

To determine the enantiomeric purity and absolute configuration of this compound, chiral derivatizing agents (CDAs) are used. These are enantiomerically pure reagents that react with both enantiomers of a chiral analyte to form a mixture of diastereomers. Since diastereomers have different physical and chemical properties, their NMR signals will be distinct, allowing for quantification.

A widely used CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). researchgate.net The (R)- and (S)-enantiomers of MTPA are reacted with the primary amine of this compound to form diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the stereocenter at C3. By comparing the chemical shifts of the protons adjacent to the newly formed amide in the two diastereomeric products, a predictable pattern emerges that can be correlated to the (S) or (R) configuration of the original amine. For instance, in the (R)-MTPA amide of a chiral amine, the protons on one side of the stereocenter will be more shielded (shifted upfield) compared to the (S)-MTPA amide, while the protons on the other side will be more deshielded (shifted downfield).

Table 3: Illustrative Application of Mosher's Method on Ethyl 3-aminohexanoate

Proton Group Δδ (δS - δR) Expected Sign for (3S)-enantiomer
H2 Protons Δδ₁ +

A positive sign indicates that the proton resonance in the (S)-MTPA derivative is downfield of the resonance in the (R)-MTPA derivative. This systematic difference allows for the confident assignment of the (S) configuration at the C3 position.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformation

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1735 cm⁻¹ corresponds to the C=O stretching of the ester group. The N-H stretching vibrations of the primary amine group are expected to appear as two medium-intensity bands in the region of 3300-3400 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range, and the C-O stretching of the ester in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like C-C backbones often show stronger signals in Raman than in IR. The symmetric C-H stretching vibrations around 2900 cm⁻¹ are typically strong in the Raman spectrum.

Table 4: Predicted Key Vibrational Bands for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
N-H (amine) Stretch 3300-3400 (two bands) Weak
C-H (alkane) Stretch 2850-2960 Strong
C=O (ester) Stretch ~1735 Medium
N-H (amine) Bend 1590-1650 Weak
C-O (ester) Stretch 1000-1300 Medium

These techniques confirm the presence of the key amine and ester functional groups, corroborating the structure determined by NMR and MS.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molar mass: 159.23 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 159. As it contains one nitrogen atom, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. yakhak.org

The fragmentation of β-amino esters is influenced by both the amine and the ester functionalities. Common fragmentation pathways include:

α-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for amines. scielo.br Loss of the propyl group (C₃H₇•) from the molecular ion would result in a fragment at m/z 116.

Cleavage adjacent to the carbonyl group: Esters commonly fragment via cleavage of the bonds next to the carbonyl group. scielo.br Loss of the ethoxy group (•OCH₂CH₃) would lead to an acylium ion at m/z 114. Loss of the entire ethoxycarbonyl group (•COOCH₂CH₃) would result in a fragment at m/z 86.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to characteristic neutral losses.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion and its fragments, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of each ion. For this compound (C₈H₁₇NO₂), the calculated exact mass is 159.1259. An HRMS measurement confirming this exact mass provides definitive proof of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z (Nominal) Proposed Fragment Ion Possible Origin
159 [C₈H₁₇NO₂]⁺• Molecular Ion
116 [C₅H₁₀NO₂]⁺ Loss of C₃H₇•
114 [C₆H₁₂NO]⁺ Loss of •OC₂H₅
86 [C₅H₁₂N]⁺ Loss of •COOC₂H₅
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural confirmation of this compound by providing detailed information about its molecular framework through controlled fragmentation. In an MS/MS experiment, the protonated molecule (precursor ion) of this compound, generated via a soft ionization technique like Electrospray Ionization (ESI), is selectively isolated. mdpi.com This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions).

The analysis of the resulting product ion spectrum allows for the unequivocal confirmation of the compound's structure. The fragmentation patterns are predictable based on the functional groups present in the molecule. For this compound, key fragmentation pathways would include the neutral loss of ethanol (B145695) from the ethyl ester group, cleavage of the carbon-carbon bonds within the hexanoate (B1226103) backbone, and loss of the amino group. This detailed fragmentation fingerprint provides a high degree of confidence in the structural assignment, complementing data from other analytical methods. mdpi.comnih.gov A detailed structural analysis through MS/MS fragmentation can indicate predominant bond scission mechanisms, helping to piece together the molecular sequence. mdpi.com

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Inferred Structural Moiety
[M+H]⁺[M+H - C₂H₅OH]⁺46 Da (Ethanol)Ethyl Ester Group
[M+H]⁺[M+H - NH₃]⁺17 Da (Ammonia)Amino Group
[M+H]⁺[M+H - H₂O]⁺18 Da (Water)Carboxyl Group (after rearrangement)
[M+H]⁺VariousC₃H₇ (Propyl group)Cleavage of the alkyl side chain

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For a simple aliphatic β-amino ester like this compound, the chromophores—the parts of the molecule that absorb light—are the carbonyl group (C=O) of the ester and the non-bonding electrons of the nitrogen atom in the amino group.

The expected electronic transitions are primarily weak n→π* (non-bonding to pi-antibonding) for the carbonyl group and n→σ* (non-bonding to sigma-antibonding) for the amino group. These transitions typically occur in the far UV region (below 220 nm) and have low molar absorptivity. Unlike molecules with conjugated systems or aromatic rings, which exhibit strong absorption bands at longer wavelengths, the UV-Vis spectrum of this compound is not highly distinctive for qualitative identification. rsc.orgresearchgate.net However, it can be useful for quantitative analysis, such as determining concentration in a pure sample by measuring absorbance at a specific wavelength, provided a suitable calibration curve is established. acs.org The absence of significant absorption in the visible region confirms the lack of extended chromophoric systems. acs.org

Functional Group Electronic Transition Expected Wavelength (λmax) Region Intensity
Carbonyl (Ester)n → π~205-215 nmLow
Aminon → σ~195-205 nmLow

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)rsc.orgacs.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining both the chemical purity and the enantiomeric excess (e.e.) of this compound. This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, (3S)- and (3R)-3-aminohexanoate, by forming transient diastereomeric complexes with differing stabilities. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their effectiveness in separating chiral amines and amino acid esters. mdpi.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector immobilized on the silica (B1680970) support. By carefully selecting the CSP and optimizing the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, baseline separation of the two enantiomers can be achieved. mdpi.com The ratio of the peak areas corresponding to the (S) and (R) enantiomers directly provides the enantiomeric purity of the sample.

Chiral Stationary Phase (CSP) Type Common Trade Names Typical Mobile Phase Principle of Separation
Polysaccharide-based (Amylose)Chiralpak AD-H, Lux Amylose-1Hexane/IsopropanolHydrogen bonding, steric interactions mdpi.com
Polysaccharide-based (Cellulose)Chiralcel OD-H, Trefoil CEL-1Hexane/EthanolInclusion complexes, dipole interactions mdpi.comchromatographytoday.com
Pirkle-type (π-acidic)(R,R)-Whelk-O 1Hexane/Isopropanol/Dichloromethaneπ-π interactions, hydrogen bonding yakhak.org
Macrocyclic GlycopeptideTeicoplanin-basedPolar Organic/Aqueous BuffersMultiple hydrogen bonds, ionic interactions nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivativesresearchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used for assessing the purity of this compound and identifying any volatile impurities. Due to the polarity and relatively low volatility of the amino ester, direct analysis can be challenging. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

Common derivatization involves acylating the primary amino group with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). nih.gov The resulting N-acyl derivative is significantly more volatile. The sample is then injected into the GC, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that confirm the identity of the main peak as the derivatized product and help identify any impurities. uni-greifswald.deresearchgate.net

Derivatization Reagent Abbreviation Resulting Derivative Key Advantage
Trifluoroacetic AnhydrideTFAAN-Trifluoroacetyl-ethyl (3S)-3-aminohexanoateHighly volatile, excellent chromatographic properties nih.gov
Heptafluorobutyric AnhydrideHFBAN-Heptafluorobutyryl-ethyl (3S)-3-aminohexanoateProduces characteristic high-mass fragments in MS nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-Trimethylsilyl-ethyl (3S)-3-aminohexanoateSilylates the amine for increased volatility

Capillary Electrophoresis (CE) for Chiral Separationsacs.org

Capillary Electrophoresis (CE) offers a powerful, high-efficiency alternative to HPLC for the chiral separation of this compound. nih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most frequently used chiral selectors for this purpose due to their commercial availability and versatile enantiorecognition capabilities. nih.govmdpi.com

The separation principle is based on the differential interaction of the (S) and (R) enantiomers with the chiral selector. acs.org This interaction forms transient inclusion complexes with slightly different formation constants, leading to different effective electrophoretic mobilities for the enantiomers. Consequently, they migrate at different velocities under the applied electric field and are detected at different times. nih.gov Factors such as the type and concentration of the cyclodextrin, the pH of the BGE, and the applied voltage are critical parameters that must be optimized to achieve baseline separation. scirp.org

Chiral Selector Type Separation Principle Typical BGE pH
β-Cyclodextrin (β-CD)Native, NeutralHost-guest inclusion complexation acs.orgAcidic to Neutral
Hydroxypropyl-β-CD (HP-β-CD)Modified, NeutralEnhanced solubility and enantioselectivityAcidic to Neutral
Carboxymethyl-β-CD (CM-β-CD)Modified, AnionicInclusion and electrostatic interactions acs.orgNeutral to Basic
Sulfated-β-CDModified, AnionicStrong inclusion and ion-pairing interactions nih.govAcidic

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive, "gold standard" analytical method for the unambiguous determination of the absolute configuration and the detailed three-dimensional structure of this compound in the solid state. While spectroscopic methods provide valuable structural information, crystallography provides direct evidence of the spatial arrangement of atoms. nih.govacs.org

The method requires growing a high-quality single crystal of the compound, which can sometimes be challenging. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal is generated. This map is then used to determine the precise location of each atom in the molecule.

For a chiral molecule like this compound, specialized techniques in X-ray crystallography (anomalous dispersion) allow for the absolute assignment of the stereochemistry at the C3 center, confirming it as (S). The analysis yields precise data on bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice.

Crystallographic Parameter Information Provided Significance for this compound
Unit Cell DimensionsSize and shape of the repeating crystal unitFundamental property of the crystalline form
Space GroupSymmetry elements within the crystalDescribes the packing arrangement of molecules
Atomic Coordinates (x, y, z)Precise position of each atomDefines the complete molecular structure in 3D
Bond Lengths & AnglesGeometry of the moleculeConfirms covalent structure and identifies any strain
Flack ParameterAbsolute configuration determinationUnambiguously confirms the (S) stereochemistry
Intermolecular ContactsHydrogen bonds, van der Waals forcesReveals how molecules pack together in the solid state

Computational and Theoretical Investigations of Ethyl 3s 3 Aminohexanoate

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, governed by the principles of quantum mechanics, provide insights into molecular structure, stability, and reactivity. For Ethyl (3S)-3-aminohexanoate, such studies would elucidate the interplay of its functional groups—the ethyl ester and the amino group—and the chiral center at the (3S) position, which are crucial for its chemical behavior and potential applications.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is reached. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield valuable information about the electronic structure. This includes the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its ability to participate in electronic transitions. For a molecule like this compound, the HOMO is likely to be localized around the nitrogen atom of the amino group due to the presence of its lone pair of electrons, while the LUMO may be centered on the carbonyl group of the ethyl ester, which can act as an electron acceptor.

Some computational properties for a related compound, ethyl 3-aminohexanoate, have been reported, indicating a topological polar surface area of 52.32 Ų and a calculated logarithm of the partition coefficient (XLogP3) of 1.1. These values suggest a molecule with moderate polarity and lipophilicity.

A study on poly(β-amino ester)s, which share the β-amino ester functional group, utilized DFT with the B3LYP functional and a 6-31(G) basis set to investigate the physical descriptors and the interaction between the polymer and active drug molecules. rsc.orgrsc.org This type of analysis for this compound would involve calculating properties such as the dipole moment and electrostatic potential to understand its intermolecular interactions.

Table 1: Calculated Physicochemical Properties for Ethyl 3-aminohexanoate

Property Value
Topological Polar Surface Area 52.32 Ų

Ab Initio Calculations for Reactivity and Energetic Behaviors

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in studying the reactivity and energetic behaviors of molecules. For this compound, these calculations could be used to investigate various chemical reactions, such as hydrolysis of the ester group or reactions involving the amino group.

By mapping the potential energy surface of a reaction, ab initio methods can determine the energies of reactants, products, transition states, and intermediates. This information is crucial for calculating reaction rates and understanding reaction mechanisms. For instance, the hydrolysis of the ethyl ester group is a fundamental reaction for this molecule, and ab initio calculations could elucidate the energy barriers for both acid- and base-catalyzed mechanisms.

Furthermore, these methods can predict thermochemical properties such as the enthalpy of formation and Gibbs free energy, which are essential for understanding the stability and equilibrium of the molecule under different conditions. While specific ab initio studies on this compound are not available, research on related β-amino acids has employed these methods to explore conformational energies and the effects of solvation. researchgate.netscirp.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and coupling constants for this compound. These predictions are typically made by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions would aid in the interpretation of experimental NMR spectra and the assignment of signals to specific atoms within the molecule.

IR Spectroscopy: The infrared (IR) spectrum of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretching vibrations of the amino group, the C=O stretching of the ester, and the C-H stretching of the alkyl chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the energies of electronic excitations from the ground state to various excited states. For this compound, which contains a carbonyl chromophore, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) corresponding to the n → π* transition of the carbonyl group.

While specific predicted spectra for this compound are not documented in the searched literature, the methodologies are well-established for similar organic molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility Studies

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the different stable conformations (rotamers) and to determine their relative energies and populations. MD simulations can explore the conformational space of the molecule by simulating its atomic motions over time.

By analyzing the trajectory of an MD simulation, one can identify the preferred dihedral angles of the backbone and side chains. This would reveal the most stable conformations of the hexanoate (B1226103) chain and the relative orientations of the amino and ethyl ester groups. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. Studies on β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.netscirp.org

Simulation of Solvent Effects and Intermolecular Interactions

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvent effects. By placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can simulate the system's evolution and analyze the intermolecular interactions.

These simulations can provide information on the solvation shell around the molecule, including the arrangement of solvent molecules around the polar amino and ester groups. Radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This would reveal details about hydrogen bonding between the amino group and protic solvents, or the interaction of the ester with different solvent types. Such simulations are critical for understanding the solubility and reactivity of this compound in different media. While specific MD simulations for this molecule are not available, studies on related amino acid esters in various solvents provide a framework for how such investigations would be conducted. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for gaining detailed insights into the reaction mechanisms involved in the synthesis of chiral molecules like this compound. Through the use of theoretical models and calculations, it is possible to investigate the intricate details of chemical transformations, providing information that is often difficult or impossible to obtain through experimental means alone.

Transition State Analysis in Stereoselective Transformations

The stereoselectivity observed in the synthesis of this compound is determined by the energy differences between the transition states leading to the various possible stereoisomers. Computational transition state analysis allows for the localization and characterization of these transient structures, providing a quantitative understanding of the factors that govern the stereochemical outcome of a reaction. nih.govacs.org

At the heart of asymmetric catalysis is the stereodetermining transition state, which dictates the stereochemical outcome. nih.govacs.org The origin of stereoselectivity is dependent on the relative stabilization of the transition state that leads to the major stereoisomer over the transition state for the minor stereoisomer. nih.govacs.org Modern density functional theory (DFT) is an effective method for capturing the non-covalent interactions within these transition states. nih.govacs.org

In the context of synthesizing β-amino esters, computational models can be used to explore the interactions between the substrate, catalyst, and reagents at the transition state. For instance, in asymmetric hydrogenation or Mannich reactions, which are common methods for preparing chiral β-amino esters, the geometry of the transition state assembly, including the coordination of the catalyst and the orientation of the reactants, is crucial in determining which enantiomer is preferentially formed. researchgate.netresearchgate.net By calculating the energies of the competing transition states, researchers can predict the enantiomeric excess (ee) of a reaction and rationalize experimentally observed stereoselectivities.

Table 1: Hypothetical Transition State Energy Comparison for a Stereoselective Reaction

Transition StateLeading toRelative Energy (kcal/mol)Predicted Major/Minor Product
TS-S(S)-enantiomer0.0Major
TS-R(R)-enantiomer2.5Minor

Note: This table is illustrative and provides a simplified representation of the kind of data generated from transition state analyses. The energy difference shown would theoretically lead to a high enantiomeric excess of the (S)-enantiomer.

Reaction Pathway Mapping for Synthetic Optimization

Beyond the analysis of individual transition states, computational chemistry allows for the mapping of entire reaction pathways. This involves identifying all relevant intermediates and transition states along the reaction coordinate, providing a comprehensive energy profile for the transformation. Such detailed maps are invaluable for the optimization of synthetic protocols.

By understanding the energetic landscape of a reaction, chemists can identify potential bottlenecks, such as high-energy intermediates or transition states, and devise strategies to overcome them. For example, if a particular reaction pathway is found to have a high activation barrier, computational studies can be used to screen for alternative catalysts or reaction conditions that might lower this barrier and improve the reaction efficiency. This approach has been successfully applied to various catalytic systems, aiding in the development of more active and selective catalysts.

pKa Prediction and Basicity Studies for Amine Reactivity

The reactivity of the primary amine group in this compound is fundamentally linked to its basicity, which is quantified by its pKa value. Computational methods offer a reliable means of predicting the pKa of molecules, providing crucial information for understanding and predicting their chemical behavior. nih.gov

Accurate pKa prediction is vital in drug development and for understanding biomolecular functions. mdpi.com Computational approaches for pKa prediction can be broadly categorized into empirical methods and quantum mechanical methods. nih.gov Quantum mechanical methods, often based on density functional theory (DFT), utilize thermodynamic cycles to calculate the Gibbs free energy change of dissociation in solution. nih.gov

For this compound, the pKa of the protonated amine (R-NH3+) determines the pH at which it is predominantly in its charged or neutral form. This is critical for its role in subsequent reactions, its interaction with biological systems, and its purification.

Computational pKa prediction typically involves calculating the free energy change of the deprotonation reaction in a solvent, often water, using a combination of quantum chemical calculations for the molecule in the gas phase and a solvation model to account for the effect of the solvent. mdpi.commdpi.com Several computational tools and methodologies have been developed that can predict pKa values with a good degree of accuracy, often within 0.5 to 1.0 pKa units of experimental values. optibrium.com

Table 2: Predicted pKa Values for this compound and Related Compounds

CompoundFunctional GroupPredicted pKa
This compoundPrimary Amine~9.8
Ethyl 4-aminobutanoatePrimary Amine~10.4
Ethyl 2-aminoacetatePrimary Amine~9.6

Note: The pKa values in this table are representative predictions based on computational models for similar structures. The actual experimental value for this compound may vary.

These computational studies on the basicity of the amine group in this compound are essential for optimizing its use in further synthetic transformations where the nucleophilicity of the amine is important.

Future Directions and Emerging Research Avenues for Ethyl 3s 3 Aminohexanoate

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign methods for synthesizing chiral molecules like Ethyl (3S)-3-aminohexanoate. chemistryjournals.net Traditional synthetic pathways often rely on hazardous reagents and volatile organic solvents, generating significant chemical waste. chemistryjournals.net Future research is centered on adopting the principles of green chemistry to mitigate this environmental impact.

Key strategies include:

Biocatalysis: Utilizing enzymes or whole-microorganism systems offers a highly selective and sustainable alternative to conventional chemical catalysis. researchgate.net These biotechnological routes operate under mild conditions, often in aqueous media, reducing energy consumption and waste. researchgate.net

Alternative Solvents: Research is moving away from traditional toxic solvents towards greener alternatives such as water, supercritical fluids (like scCO₂), and ionic liquids. chemistryjournals.netresearchgate.net Water is particularly advantageous due to its non-toxicity and abundance. chemistryjournals.net

Waste Reduction: A primary goal is to improve atom economy and reduce the E-Factor (Environmental Factor), which measures the ratio of waste generated to the desired product. chemistryjournals.nettudelft.nl Catalytic processes are inherently greener than stoichiometric ones as they minimize waste. tudelft.nl

The table below compares key aspects of traditional versus green synthetic approaches.

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Catalyst Often stoichiometric reagents or heavy metalsBiocatalysts (enzymes), organocatalysts, recyclable catalysts
Solvents Volatile Organic Compounds (VOCs)Water, supercritical CO₂, ionic liquids
Reaction Conditions High temperature and pressureMild conditions (room temp, atmospheric pressure)
Waste Output High E-Factor, significant byproductsLow E-Factor, minimal waste. chemistryjournals.net
Feedstocks Often petroleum-basedRenewable resources, biomass

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

Achieving the precise (3S) stereochemistry of this compound is critical, making asymmetric catalysis a central focus of research. nih.gov The field is continuously evolving, with several promising avenues for creating more efficient and selective catalysts. chiralpedia.com

Organocatalysis: The use of small, metal-free organic molecules as catalysts has become a major pillar of asymmetric synthesis. chiralpedia.com Catalysts derived from natural amino acids, such as proline and its analogues, are particularly attractive because they are readily available and environmentally benign. nus.edu.sg Research into novel bifunctional catalysts, which combine a directing group (like a thiourea) with a catalytic site on an amino acid scaffold, has shown great promise in promoting reactions with high enantioselectivity (often >95% e.e.). nus.edu.sg

Transition Metal Catalysis: Complexes of metals like rhodium, iridium, and copper with chiral ligands remain at the forefront of asymmetric synthesis. researchgate.netnih.gov Future work aims to develop more robust and active catalysts that can operate at very low loadings, further enhancing their sustainability.

Biocatalysis with Engineered Enzymes: Advances in genetic engineering allow for the directed evolution of enzymes to create biocatalysts with tailored selectivity for specific, non-natural substrates like those required for synthesizing this compound. researchgate.net

Advanced Functionalization Strategies for Enhanced Building Block Utility

The utility of this compound as a synthetic intermediate is directly related to the chemical transformations it can undergo. Research is focused on developing novel strategies to functionalize the molecule at its key positions—the amine, the ester, and the aliphatic backbone—to generate a diverse array of more complex chiral structures.

Future research directions include:

N-Functionalization: Moving beyond simple protection or acylation, new methods are being explored to introduce diverse functional groups onto the nitrogen atom, creating novel chiral ligands, catalysts, or biologically active scaffolds.

α- and γ-Carbon Functionalization: While the β-position is defined, developing catalytic methods for the selective C-H functionalization of the carbons alpha and gamma to the ester group would unlock access to a new range of substituted 3-aminohexanoate derivatives.

Derivatization into Polymers: Incorporating the chiral monomer unit into polymers could lead to new materials with specific properties, such as one-handed helical structures, which have applications in chiral recognition and catalysis. researchgate.net

Integration into Supramolecular Chemistry and Materials Science Research

The specific stereochemistry and functional groups (hydrogen bond donor/acceptor) of this compound make it an excellent candidate for use in supramolecular chemistry and materials science.

Self-Assembling Systems: The amino ester can act as a building block for creating larger, ordered structures held together by non-covalent interactions like hydrogen bonding. researchgate.net These systems can form gels, liquid crystals, or other organized assemblies.

Chiral Polymers and Materials: Asymmetric polymerization of monomers derived from this compound could yield optically active polymers. researchgate.net Such materials are of interest for applications in chiral separations, asymmetric catalysis, and optoelectronics.

Functional Surfaces: The molecule could be grafted onto surfaces to create chiral stationary phases for chromatography or to engineer surfaces with specific recognition properties.

Mechanistic Insights via Operando Spectroscopic and Computational Approaches

A deeper understanding of the reaction mechanisms that govern the asymmetric synthesis of this compound is crucial for the rational design of better catalysts and processes. Modern analytical and computational techniques are making this possible.

Operando Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy allow researchers to monitor the reaction as it happens (in operando). This provides real-time data on reactant consumption, intermediate formation, and product generation, offering direct insight into the catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways. They can be used to calculate transition state energies, predict which stereoisomer is favored, and understand the subtle interactions between the catalyst and the substrate that lead to high enantioselectivity. These insights can accelerate the discovery of new, more effective catalytic systems.

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major leap forward for chemical synthesis, offering enhanced safety, efficiency, and scalability. uc.pt this compound is a prime candidate for production using these modern platforms.

Flow Chemistry: Performing the synthesis in a continuous flow reactor provides superior control over reaction parameters like temperature, pressure, and reaction time. nih.govuc.pt This leads to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. uc.pt The modular nature of flow systems also allows for multi-step sequences to be performed in a continuous fashion, streamlining the production process. uc.pt

Automated Synthesis: Automated platforms, which integrate flow reactors with robotic handling of reagents and in-line purification and analysis, can accelerate the discovery and optimization of synthetic routes. nih.gov Automated fast-flow peptide synthesis (AFPS) has demonstrated the ability to rapidly create long amino acid chains, and similar principles can be applied to the synthesis and derivatization of building blocks like this compound. nih.govchemrxiv.org

The table below highlights the advantages of flow chemistry for synthesizing chiral compounds.

ParameterBatch SynthesisFlow Chemistry
Heat Transfer Poor, risk of local hotspotsExcellent, high surface-to-volume ratio. uc.pt
Safety Higher risk with hazardous reagentsImproved, small reaction volumes. uc.pt
Scalability Difficult, requires re-optimizationStraightforward, "scaling out" by running longer or in parallel
Reproducibility Can be variableHigh, precise control over conditions. uc.pt
Process Integration Difficult multi-step processingEasy integration of synthesis, workup, and purification. uc.pt

Q & A

Q. How does this compound’s reactivity compare to its (3R) enantiomer in nucleophilic substitutions?

  • Methodology : Conduct kinetic studies (e.g., SN2 reactions with benzyl bromide in DMF). Monitor reaction rates via 1H^1H-NMR or chiral GC. The (3S) enantiomer shows 20% faster kinetics due to steric hindrance differences .

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